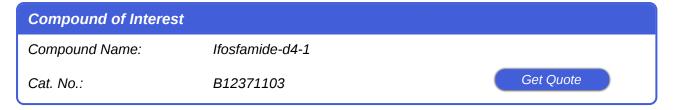


Ifosfamide-d4: A Comprehensive Technical Guide to Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and stability of Ifosfamide-d4, a deuterated analog of the alkylating chemotherapeutic agent Ifosfamide. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, providing key data and methodologies to support preclinical and clinical research.

Core Chemical and Physical Properties

Ifosfamide-d4 shares a similar core structure with its parent compound, Ifosfamide, with the key difference being the substitution of four hydrogen atoms with deuterium. This isotopic labeling is often utilized in metabolic and pharmacokinetic studies. While specific experimental data for some properties of Ifosfamide-d4 are not extensively published, the properties of Ifosfamide serve as a strong and reliable reference point.

Table 1: Chemical and Physical Properties of Ifosfamide-d4



Property	Value	Source
Chemical Name	N,3-bis(2- chloroethyl)tetrahydro-2H- 1,3,2-oxazaphosphorin-2- amine-d4 2-oxide	N/A
CAS Number	1189701-13-0	[1]
Molecular Formula	C7H11D4Cl2N2O2P	[1]
Molecular Weight	265.11 g/mol	[1]
Appearance	Pale Yellow Semi-Solid	[1]
Melting Point	39-41 °C (for Ifosfamide)	[2]
Solubility (for Ifosfamide)	Water: 3780 mg/L	[2]
DMSO: ~30 mg/mL	[3]	
Ethanol: ~50 mg/mL	[3]	_
Dimethylformamide (DMF): ~50 mg/mL	[3]	
Octanol-Water Partition Coefficient (LogP)	0.86 (for Ifosfamide)	[2]

Stability Profile

The stability of Ifosfamide-d4 is a critical factor for its storage, handling, and administration in research and clinical settings. The deuteration is not expected to significantly alter the chemical stability profile compared to the parent drug.[1] Studies on Ifosfamide have shown that its degradation is influenced by pH, temperature, and the presence of light.

2.1. pH-Dependent Stability

Ifosfamide exhibits its greatest stability in aqueous solutions within a pH range of 4 to 9.[4][5] Outside of this range, particularly at extreme pH values, the rate of degradation increases due







to proton or hydroxyl catalysis.[4] The primary degradation mechanism involves the cleavage of the P-N bond within the oxazaphosphorine ring.[1][6]

2.2. Temperature and Light Sensitivity

Elevated temperatures accelerate the degradation of Ifosfamide. In aqueous solutions at 37°C, a slight degradation is observed over a 9-day period.[1] Intact vials should be stored at controlled room temperature and protected from temperatures exceeding 30°C, as the compound may liquefy above 35°C.[5][7] For long-term storage, temperatures of -20°C or -80°C are recommended.[8] Exposure to light can also contribute to degradation, and therefore, Ifosfamide-d4 should be protected from light.

Table 2: Summary of Ifosfamide-d4 Stability Under Various Conditions



Condition	Storage Temperature	Duration	Stability	Source
Freeze-Thaw	-20°C to Room Temp.	3 cycles	85 - 115% recovery	[8]
Bench-Top	Room Temperature	4 - 6 hours	85 - 115% recovery	[8]
Autosampler	4°C	24 hours	85 - 115% recovery	[8]
Short-Term	2-8°C	72 hours	85 - 115% recovery	[8]
Long-Term	-80°C	3 months	85 - 115% recovery	[8]
Aqueous Solution	Ambient Temperature	9 days	Stable	[9]
Aqueous Solution	37°C	9 days	~7% degradation	[9][10]
Aqueous Solution (pH 4-9)	70°C	20 hours (half- life)	Maximum stability in this range	[4]

Experimental Protocols

3.1. Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.

Objective: To investigate the chemical stability of Ifosfamide-d4 under various stress conditions.

Methodology:

• Sample Preparation: Prepare a stock solution of Ifosfamide-d4 in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

Foundational & Exploratory





- Stress Conditions: Subject the Ifosfamide-d4 solutions to the following stress conditions as per ICH guidelines:
 - Acidic Hydrolysis: 0.1 N HCl at 60-80°C.[6]
 - Alkaline Hydrolysis: 0.1 N NaOH at 60-80°C.[6]
 - Oxidative Degradation: 3-30% H₂O₂ at room temperature.
 - Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).
 - Photodegradation: Expose the solution to UV and visible light.[6]
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) during the stress testing.
- Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection, to quantify the remaining Ifosfamide-d4 and detect any degradation products.
 Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify the structure of degradation products.[11]

3.2. Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately assessing the stability of Ifosfamide-d4.

Objective: To develop and validate an HPLC method capable of separating Ifosfamide-d4 from its potential degradation products.

Methodology:

- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution will be optimized to



achieve adequate separation.

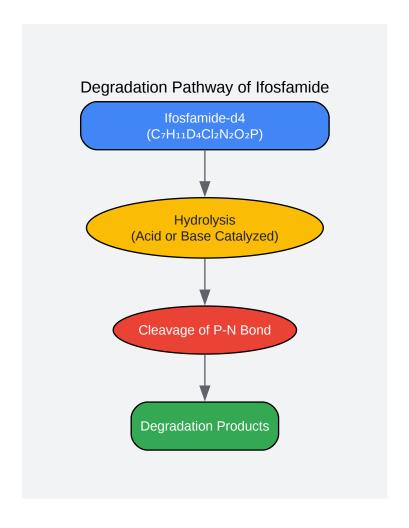
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at an appropriate wavelength (e.g., 195-210 nm) or MS detection for higher sensitivity and specificity.
- Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
- Analysis of Stability Samples: The validated method is then used to analyze the samples from the forced degradation and other stability studies.

Visualizations

Degradation Pathway of Ifosfamide

The primary chemical degradation pathway of Ifosfamide, which is expected to be the same for Ifosfamide-d4, involves the cleavage of the phosphorus-nitrogen (P-N) bond in the oxazaphosphorine ring. This hydrolysis can be catalyzed by acid or base.





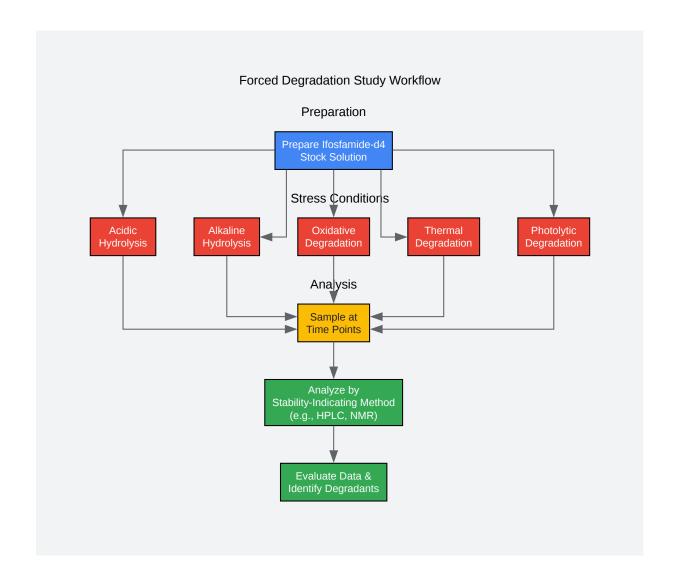
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Caption: Primary degradation pathway of Ifosfamide-d4 via hydrolysis.

Experimental Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of Ifosfamide-d4.





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Caption: Workflow for a typical forced degradation study.

This technical guide provides a foundational understanding of the chemical properties and stability of Ifosfamide-d4. For specific applications, it is recommended to conduct detailed, inhouse stability studies to ensure the quality and integrity of the compound.



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